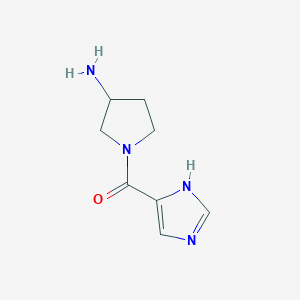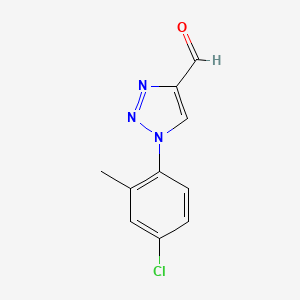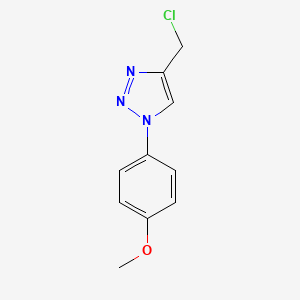![molecular formula C7H4ClF3N4 B1488038 8-Cloro-6-(trifluorometil)-[1,2,4]triazolo[1,5-a]piridin-2-amina CAS No. 1206640-61-0](/img/structure/B1488038.png)
8-Cloro-6-(trifluorometil)-[1,2,4]triazolo[1,5-a]piridin-2-amina
Descripción general
Descripción
“8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a chemical compound with the CAS Number: 1177299-79-4 . It is a useful reagent for biological study of fragment screening of N-Acetylmannosamine kinase .
Synthesis Analysis
The synthesis of similar compounds involves nitrogen protection in a stainless steel autoclave, addition of an ethanolic solution of 10% palladium carbon, and hydrogenation under pressure . The residue is then mixed with an ethanolic solution of hydrogen chloride, stirred at various temperatures, and then filtered .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered triazole ring fused with a six-membered pyridine ring . The InChI code for this compound is 1S/C9H8ClF3N4.ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;/h2-4H,14H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrogenation and the addition of an ethanolic solution of hydrogen chloride . The compound is then filtered, washed with cold ethanol/MTBE, and dried to constant weight .Physical and Chemical Properties Analysis
This compound is a white crystal with a molecular weight of 301.1 . The compound is a solid in physical form .Aplicaciones Científicas De Investigación
Aplicaciones Antidepresivas y Antipsicóticas
Este compuesto ha mostrado promesa en el campo de la salud mental. Se ha encontrado en medicamentos con propiedades antidepresivas y antipsicóticas . Esto sugiere que podría utilizarse potencialmente en el tratamiento de afecciones como la depresión y la esquizofrenia.
Aplicaciones Antihistamínicas
El compuesto también se ha encontrado en medicamentos antihistamínicos . Los antihistamínicos se utilizan comúnmente para tratar los síntomas de las alergias, como la fiebre del heno, la urticaria, la conjuntivitis y las reacciones a las picaduras o picaduras de insectos.
Aplicaciones Antifúngicas
La investigación ha indicado que este compuesto tiene aplicaciones antifúngicas potenciales . Esto sugiere que podría utilizarse en el tratamiento de diversas infecciones fúngicas.
Aplicaciones Anticancerígenas
El compuesto se ha encontrado en medicamentos con propiedades anticancerígenas . Esto sugiere que podría utilizarse potencialmente en el tratamiento de diversas formas de cáncer.
Aplicaciones Antiinflamatorias
Este compuesto se ha encontrado en medicamentos con propiedades antiinflamatorias . Esto sugiere que podría utilizarse potencialmente en el tratamiento de afecciones acompañadas de inflamación, incluyendo la artritis reumatoide, el dolor neuropático e inflamatorio .
Tratamiento de Trastornos Cardiovasculares
Estos compuestos se utilizan en el tratamiento de trastornos cardiovasculares . Esto sugiere aplicaciones potenciales en el manejo de afecciones como las enfermedades cardíacas y la hipertensión.
Tratamiento de la Diabetes Tipo 2
Este compuesto se ha asociado con el tratamiento de la diabetes tipo 2 . Esto sugiere aplicaciones potenciales en el manejo de los niveles de azúcar en la sangre en pacientes con esta afección.
Tratamiento de Trastornos Hiperproliferativos
El compuesto se ha asociado con el tratamiento de trastornos hiperproliferativos . Esto sugiere aplicaciones potenciales en el manejo de afecciones caracterizadas por un aumento anormal en el número de células, como la psoriasis y ciertos tipos de cáncer.
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further exploration of its diverse pharmacological activities . It could also be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Propiedades
IUPAC Name |
8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c8-4-1-3(7(9,10)11)2-15-5(4)13-6(12)14-15/h1-2H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAPLJGOFXCNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736846 | |
| Record name | 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206640-61-0 | |
| Record name | 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)

![1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487966.png)








